molecular formula C7H12O3 B119128 2-Hexanone, 3-(formyloxy)-(9CI) CAS No. 151919-56-1

2-Hexanone, 3-(formyloxy)-(9CI)

Cat. No.: B119128
CAS No.: 151919-56-1
M. Wt: 144.17 g/mol
InChI Key: OKGFMPDJWVDETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexanone, 3-(formyloxy)-(9CI) is an organic compound belonging to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. 2-Hexanone, 3-(formyloxy)-(9CI) is characterized by its unique chemical structure, which includes a formic acid moiety and an acetylbutyl group. This compound is used in various applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexanone, 3-(formyloxy)-(9CI) can be synthesized through esterification, a reaction between formic acid and 1-acetylbutanol in the presence of a catalyst. The reaction typically involves heating the reactants with a mineral acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water . Another method involves the use of boron oxide as a reagent for the direct esterification of formic acid with the alcohol .

Industrial Production Methods

In industrial settings, the production of formic acid 1-acetylbutyl ester often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. This method ensures high yields and purity of the ester product.

Chemical Reactions Analysis

Types of Reactions

2-Hexanone, 3-(formyloxy)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or atmospheric oxygen.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Formic acid and 1-acetylbutanol.

    Oxidation: Formic acid and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

Scientific Research Applications

2-Hexanone, 3-(formyloxy)-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of formic acid 1-acetylbutyl ester involves its interaction with molecular targets and pathways. The ester can undergo hydrolysis to release formic acid, which can act as a reducing or oxidizing agent in various biochemical processes . The formic acid moiety can interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

2-Hexanone, 3-(formyloxy)-(9CI) can be compared with other esters such as:

2-Hexanone, 3-(formyloxy)-(9CI) is unique due to its specific structure, which imparts different reactivity and applications compared to other esters.

Properties

CAS No.

151919-56-1

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-oxohexan-3-yl formate

InChI

InChI=1S/C7H12O3/c1-3-4-7(6(2)9)10-5-8/h5,7H,3-4H2,1-2H3

InChI Key

OKGFMPDJWVDETF-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C)OC=O

Canonical SMILES

CCCC(C(=O)C)OC=O

Synonyms

2-Hexanone, 3-(formyloxy)- (9CI)

Origin of Product

United States

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